Cas no 40925-28-8 (1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide)

1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide structure
40925-28-8 structure
Nome del prodotto:1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Numero CAS:40925-28-8
MF:C8H13N4O8P
MW:324.184582471848
CID:926374
PubChem ID:100252

1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
    • [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • RIBAVIRIN 5'-MONOPHOSPHATE SODIUM SALT
    • ribavirin-5'-phosphate
    • 1beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide-5'-phosphate
    • ICN 3847
    • NSC274937
    • ribavirin 5'-monophosphate
    • Ribavirin monophosphate
    • ribavirin P
    • ribavirin-5'-monophoshate
    • ribavirin-5'-monophosphate
    • RVP
    • Virazole 5'-phosphate
    • 1H-1,2,4-Triazole-3-carboxamide, 1-(5-O-phosphono-beta-D-ribofuranosyl)- (9CI)
    • DTXSID20193928
    • Q27285517
    • ribavirin-MP
    • CHEMBL1235764
    • DB14663
    • NSC 274937
    • O9FVV27P11
    • SCHEMBL10882076
    • CHEBI:45490
    • 1me7
    • 40925-28-8
    • NSC-274937
    • [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate
    • UNII-O9FVV27P11
    • 1 beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide- 5'-phosphate
    • Ribavirin 5'-P
    • 1-.beta.-d-Ribofuranosyl-1,2,4-triazole-3-carboxamide-5'-phosphate
    • RBV-MP
    • 1H-1,2,4-Triazole-3-carboxamide, 1-(5-O-phosphono-.beta.-D-ribofuranosyl)-
    • 1me8
    • Ribavirin 5'-phosphate
    • 1H-1,2,4-triazole-3-carboxamide, 1-(5-O-phosphono-beta-D-ribofuranosyl)-
    • Inchi: InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
    • Chiave InChI: SDWIOXKHTFOULX-AFCXAGJDSA-N
    • Sorrisi: C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N

Proprietà calcolate

  • Massa esatta: 324.04719
  • Massa monoisotopica: 324.04710038g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 5
  • Complessità: 446
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.5
  • Superficie polare topologica: 190Ų

Proprietà sperimentali

  • PSA: 190.25
  • LogP: -2.19420

1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd